n,n-Dipentylhexane-1,6-diamine
Overview
Description
n,n-Dipentylhexane-1,6-diamine: is an organic compound with the molecular formula C16H36N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane chain. This compound is known for its applications in various chemical processes and industries due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Adiponitrile: One common method to synthesize n,n-Dipentylhexane-1,6-diamine involves the hydrogenation of adiponitrile. This process typically uses catalysts such as cobalt or iron and is conducted in the presence of ammonia.
Alternative Catalysts: Another method employs Raney nickel as the catalyst, with adiponitrile diluted in hexamethylenediamine as the solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and purity while minimizing side products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n,n-Dipentylhexane-1,6-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.
Substitution: The compound can participate in substitution reactions, where one or both amine groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
n,n-Dipentylhexane-1,6-diamine has several applications in scientific research and industry:
Polymer Production: It is used as a monomer in the production of polymers such as nylon 6-6.
Cross-Linking Agent: In epoxy resins, this compound acts as a cross-linking agent, enhancing the mechanical properties and stability of the resins.
Coatings and Lubricants: The compound is used in the formulation of coatings and lubricants, providing improved performance and longevity.
Water Treatment: It is also employed in water treatment products, where its chemical properties help in the removal of contaminants.
Mechanism of Action
The mechanism by which n,n-Dipentylhexane-1,6-diamine exerts its effects depends on its application:
Polymer Production: The amine groups react with carboxylic acids or other reactive groups to form strong covalent bonds, resulting in the formation of polymers.
Cross-Linking: In epoxy resins, the amine groups react with epoxide groups to form cross-linked networks, enhancing the material’s mechanical properties.
Water Treatment: The compound can interact with contaminants through various chemical reactions, aiding in their removal from water.
Comparison with Similar Compounds
Hexamethylenediamine: Similar to n,n-Dipentylhexane-1,6-diamine, hexamethylenediamine is used in polymer production and as a cross-linking agent.
Pentylamine: This compound shares structural similarities but has only one amine group, limiting its applications compared to this compound.
Cadaverine: Another diamine, cadaverine, is structurally similar but has different applications, primarily in biological systems.
Uniqueness: this compound’s unique structure, with two amine groups attached to a hexane chain, allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong polymers and act as a cross-linking agent makes it particularly valuable in industrial applications.
Properties
IUPAC Name |
N',N'-dipentylhexane-1,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2/c1-3-5-10-14-18(15-11-6-4-2)16-12-8-7-9-13-17/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUAEMXUJFMQDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)CCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279816 | |
Record name | n,n-dipentylhexane-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5429-67-4 | |
Record name | NSC14205 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n-dipentylhexane-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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